molecular formula C12H11NOS2 B7785600 5-Benzylidene-3-ethylrhodanine

5-Benzylidene-3-ethylrhodanine

Cat. No.: B7785600
M. Wt: 249.4 g/mol
InChI Key: ZQDPYAPUFMILTB-CSKARUKUSA-N
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Description

5-Benzylidene-3-ethylrhodanine is a derivative of rhodanine, a heterocyclic compound known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-3-ethylrhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 3-ethylrhodanine with benzaldehyde in the presence of a base such as sodium acetate in glacial acetic acid. The reaction is often facilitated by microwave irradiation, which significantly reduces the reaction time to about 10-15 minutes and yields high purity products .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis is a promising approach due to its efficiency and scalability. This method aligns with green chemistry principles by reducing energy consumption and reaction times .

Chemical Reactions Analysis

Types of Reactions: 5-Benzylidene-3-ethylrhodanine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced benzyl derivatives, and substituted benzylidene derivatives .

Mechanism of Action

The mechanism of action of 5-Benzylidene-3-ethylrhodanine involves its interaction with various molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the ATP-binding site of these enzymes, the compound can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-α-Carboxy ethylrhodanine
  • 5-Benzylidene-3-α-carboxy ethylrhodanine
  • 5-Benzylidene-hydantoin

Comparison: 5-Benzylidene-3-ethylrhodanine stands out due to its unique benzylidene moiety, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits superior antibacterial and anticancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

(5E)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDPYAPUFMILTB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18331-34-5
Record name Rhodanine, 5-benzylidene-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018331345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Benzylidene-3-ethylrhodanine
Reactant of Route 2
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5-Benzylidene-3-ethylrhodanine

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